Cicloprolol, (S)-

Description

Contextualization within the Beta-Adrenergic Receptor Antagonist Class

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively block the receptor sites for epinephrine (B1671497) and norepinephrine (B1679862) on adrenergic beta receptors. wikipedia.org This inhibition of the normal sympathetic effects makes them sympatholytic drugs. cvpharmacology.com The development of beta-blockers has evolved through several generations, each with a more refined pharmacological profile.

First-Generation: These are non-selective beta-blockers, meaning they block both β1 and β2 receptors. Propranolol (B1214883) is a classic example. revespcardiol.org

Second-Generation: Known as cardioselective beta-blockers, these agents are relatively selective for β1 receptors, which are predominantly located in the heart. cvpharmacology.comrevespcardiol.org This selectivity can reduce the risk of certain side effects, such as bronchospasm, associated with β2 receptor blockade. ontosight.ai Atenolol and Metoprolol are common second-generation blockers. kup.at

Third-Generation: These beta-blockers possess additional vasodilatory properties, acting, for example, through the blockade of vascular alpha-adrenoceptors or activation of β3-receptors. revespcardiol.orgnih.gov

Cicloprolol (B107668) is classified as a selective β1 receptor blocker, placing it within the second generation of beta-blockers. ontosight.aiwikipedia.orggenome.jp A distinguishing feature of Cicloprolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist. cvpharmacology.comwikipedia.org Unlike pure antagonists that only block the receptor, partial agonists can provide a low level of receptor activation while preventing the binding of more potent endogenous catecholamines. cvpharmacology.comnih.gov Studies have shown Cicloprolol has significant partial agonist activity at the β1-adrenoceptor and some partial agonist activity at the β2-adrenoceptor. nih.gov

Table 1: Classification of Beta-Adrenergic Blockers

| Generation | Selectivity | Mechanism of Action | Example Compounds |

|---|---|---|---|

| First | Non-selective (β1 and β2) | Competitive antagonist at both β1 and β2 receptors. | Propranolol, Pindolol |

| Second | Cardioselective (β1) | Primarily blocks β1 receptors, with lower affinity for β2 receptors. Some, like Cicloprolol, have partial agonist activity (ISA). | Atenolol, Metoprolol, Bisoprolol (B1195378), Cicloprolol |

| Third | Varies (β1-selective or non-selective) | Beta-blockade combined with vasodilating effects (e.g., α1-blockade or nitric oxide release). | Carvedilol (B1668590), Labetalol, Nebivolol |

Significance of Stereoisomerism in Adrenergic Receptor Pharmacology, Focusing on the (S)-Enantiomer

Many pharmaceuticals, including the majority of beta-blockers, are chiral molecules, existing as two non-superimposable mirror images called enantiomers ((R)- and (S)-forms). kup.atnih.gov This stereoisomerism is a critical factor in their pharmacological activity because biological receptors are themselves chiral and often exhibit a high degree of stereoselectivity, interacting differently with each enantiomer.

For the aryloxypropanolamine class of beta-blockers, to which Cicloprolol belongs, it is a well-established principle that the beta-blocking activity resides predominantly in the (S)-enantiomer. kup.at The (S)-enantiomer typically demonstrates a much higher binding affinity for beta-adrenergic receptors compared to its (R)-counterpart. For instance, the (S)-enantiomer of bisoprolol exhibits 30 to 80 times greater beta-blocking activity than the (R)-enantiomer. researchgate.net Similarly, for propranolol and atenolol, the (S)-enantiomers are markedly more potent. kup.at

Following this established pattern, (S)-Cicloprolol is the more pharmacologically active form of the compound. ontosight.ai The IUPAC name for this specific enantiomer is (2S)-1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol. nih.gov The higher potency of the (S)-enantiomer underscores the importance of enantioselective synthesis or separation in drug development to maximize therapeutic effects. mdpi.com

Table 2: Stereoselectivity of Beta-Blockers

| Compound | More Active Enantiomer | Approximate Potency Difference | Reference |

|---|---|---|---|

| Cicloprolol | (S)-enantiomer | More pharmacologically active | ontosight.ai |

| Bisoprolol | (S)-enantiomer | 30-80 times more potent than (R)-enantiomer | researchgate.net |

| Propranolol | (S)-enantiomer | ~100-fold more potent than (R)-enantiomer | kup.at |

| Atenolol | (S)-enantiomer | Significantly more potent than (R)-enantiomer | kup.at |

Current Academic Research Landscape and Future Directions for Cicloprolol, (S)- Studies

Academic research on Cicloprolol, which was patented for the treatment of heart disorders but never marketed, has primarily focused on its unique pharmacodynamic profile. wikipedia.orgncats.io Clinical studies in volunteers have investigated its dual properties as both a beta-antagonist and a partial agonist. nih.gov This research confirmed that while Cicloprolol reduces exercise-induced tachycardia (an antagonist effect), it also increases resting heart rate and systolic blood pressure (a partial agonist effect). nih.gov Other studies have explored its hemodynamic dose-response actions in the context of ischemic disease. google.co.cr Furthermore, the broader field of analytical chemistry has seen research into various chromatographic methods for the enantioseparation of beta-blockers, a necessary step for isolating pure (S)-Cicloprolol for study. mdpi.commdpi.com

Despite this foundational research, the current academic landscape for (S)-Cicloprolol specifically is relatively sparse. Future research directions could build upon this groundwork to fill existing knowledge gaps:

Molecular-Level Interaction: Further investigations could use modern structural biology and computational modeling techniques to precisely characterize the binding interaction of (S)-Cicloprolol with the β1-adrenergic receptor. This could elucidate the structural basis for its partial agonism.

Comparative Pharmacology: Rigorous studies comparing the detailed cellular and physiological effects of pure (S)-Cicloprolol against modern third-generation beta-blockers could help to better define its pharmacological uniqueness and potential advantages or disadvantages.

Therapeutic Niche Exploration: Research could explore whether the specific combination of β1-selectivity and partial agonism offered by (S)-Cicloprolol might be beneficial in specific patient subpopulations or clinical scenarios where currently available beta-blockers are not optimal.

Re-evaluation of Potential: Given the advances in understanding cardiovascular pathophysiology and receptor pharmacology since Cicloprolol was first studied, a re-evaluation of the therapeutic potential of the pure (S)-enantiomer could be warranted.

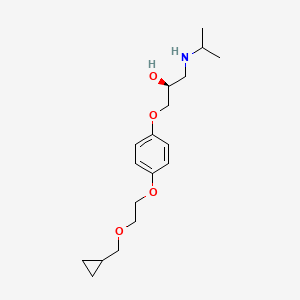

Structure

2D Structure

3D Structure

Properties

CAS No. |

118107-94-1 |

|---|---|

Molecular Formula |

C18H29NO4 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(2S)-1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3/t16-/m0/s1 |

InChI Key |

JNDJPKHYZWRRIS-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)OCCOCC2CC2)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O |

Origin of Product |

United States |

Stereochemical Investigations of Cicloprolol, S

Fundamentals of Chirality and Enantiomer Specificity of Cicloprolol (B107668)

Cicloprolol, with the IUPAC name 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a chiral molecule belonging to the aryloxyaminopropanol class of β-adrenergic receptor antagonists (beta-blockers). wikipedia.org Its structure contains a stereogenic center at the C2 position of the propan-2-ol side chain, giving rise to two non-superimposable mirror images, or enantiomers: (S)-Cicloprolol and (R)-Cicloprolol.

The three-dimensional arrangement of atoms around this chiral center is crucial for its biological activity. For the vast majority of beta-blockers, the pharmacological activity, specifically the antagonism of β-adrenergic receptors, resides almost exclusively in the (S)-enantiomer. ualberta.camdpi.com This high degree of enantiomer specificity is a direct consequence of the chiral nature of its biological target, the β-adrenergic receptor, which is a protein composed of chiral L-amino acids. The interaction between a chiral drug and its receptor is highly stereoselective, often analogized to a key fitting into a lock, where only one enantiomer has the correct spatial orientation to bind effectively and elicit a response.

While specific binding affinity ratios for the enantiomers of Cicloprolol are not extensively documented in publicly available literature, the data from other β₁-selective blockers like Metoprolol are illustrative. For Metoprolol, the (S)-enantiomer exhibits an approximately 500-fold greater binding affinity for β₁-adrenoceptors than its (R)-counterpart. nih.gov Similarly, for Carvedilol (B1668590), the (S)-enantiomer is responsible for both α- and β-adrenergic receptor blockade, whereas the (R)-enantiomer acts solely as an α₁-antagonist. mdpi.com This consistent pattern across the class underscores the principle that the (S)-configuration is paramount for the characteristic β-blocking effect of Cicloprolol. The less active (R)-enantiomer is not always inert; in some cases, it can contribute to different pharmacological effects or side effects. mdpi.com

Advanced Methodologies for Enantiomeric Purity Assessment in Research

Ensuring the enantiomeric purity of (S)-Cicloprolol is essential for research and potential therapeutic applications. Advanced analytical techniques are employed to separate and quantify the individual enantiomers, confirming the prevalence of the desired (S)-form and detecting any presence of the (R)-enantiomer.

Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of enantiomers. phenomenex.com The direct separation of enantiomers like (S)- and (R)-Cicloprolol is achieved by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP). nih.gov These CSPs are themselves enantiomerically pure and interact differentially with the two enantiomers of the analyte, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for resolving the enantiomers of beta-blockers. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which form transient diastereomeric complexes between the enantiomers and the CSP. nih.govsigmaaldrich.com The enantiomer that forms the more stable complex is retained longer on the column.

While specific HPLC methods developed exclusively for Cicloprolol are not prevalent in the literature, methods for structurally similar beta-blockers are well-established and provide a clear blueprint for its analysis. The following table summarizes typical conditions used for the chiral separation of related compounds.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Resolution (Rₛ) | Reference |

|---|---|---|---|---|

| Metoprolol | Chiralpak AD-H (Amylose-based) | n-Hexane / Ethanol / Diethylamine (DEA) | >1.5 | nih.gov |

| Bisoprolol (B1195378) | Chiralpak AD-H (Amylose-based) | n-Hexane / Ethanol / DEA | >1.5 | nih.gov |

| Atenolol | Chirobiotic V (Vancomycin-based) | Methanol / Acetic Acid / Triethylamine (100:0.20:0.15) | 1.30 | nih.gov |

| Propranolol (B1214883) | Chiralpak AD-H (Amylose-based) | n-Hexane / Ethanol / DEA | >1.5 | nih.gov |

Spectroscopic Approaches for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a powerful spectroscopic technique that provides information about the stereochemistry of chiral molecules. wikipedia.org It is based on the differential absorption of left- and right-circularly polarized light. youtube.com Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign, a property that can be used for their characterization and quantification.

A CD spectrum can serve as a unique fingerprint for a specific enantiomer like (S)-Cicloprolol under defined conditions. The purity of a sample can be assessed by comparing its CD spectrum to that of a pure enantiomeric standard. Furthermore, CD spectroscopy is highly sensitive to the interactions between molecules. When a chiral drug like (S)-Cicloprolol binds to a macromolecular target such as a receptor or plasma protein, its electronic environment is perturbed. This can result in an "induced CD" (ICD) signal, which can be used to probe the binding event, providing information on the binding affinity and the conformation of the ligand-protein complex. anu.edu.aunih.gov

Stereoselective Interactions in Biological Systems Pertinent to Cicloprolol, (S)-

The pharmacological effect of (S)-Cicloprolol is mediated by its stereoselective interaction with β-adrenergic receptors, particularly the β₁ subtype, for which it shows a high degree of selectivity. wikipedia.orgnih.gov These receptors are complex proteins embedded in the cell membrane, and their ligand-binding pockets are inherently chiral.

The higher affinity of the (S)-enantiomer is attributed to a "three-point attachment" model, where specific functional groups on the drug molecule form complementary interactions with corresponding sites within the receptor's binding pocket. For aryloxyaminopropanol beta-blockers, these critical interactions typically involve:

An ionic bond or hydrogen bond from the protonated secondary amine.

A hydrogen bond from the hydroxyl group on the chiral carbon.

Hydrophobic or π-π interactions involving the aromatic ring system.

The specific spatial orientation of the hydroxyl group in the (S)-enantiomer allows for this optimal three-point interaction, leading to a stable drug-receptor complex and effective antagonism. The (R)-enantiomer, with its hydroxyl group oriented differently, cannot achieve this precise fit and thus binds with significantly lower affinity.

| Enantiomer | Receptor Subtype | Binding Affinity (-log Kₔ / pKₔ) | Fold Selectivity (S vs. R for β₁) | Reference |

|---|---|---|---|---|

| (S)-Metoprolol | β₁-Adrenoceptor | 7.73 ± 0.10 | ~537 | nih.govnih.gov |

| (R)-Metoprolol | β₁-Adrenoceptor | 5.00 ± 0.06 | nih.govnih.gov | |

| (S)-Metoprolol | β₂-Adrenoceptor | 6.28 ± 0.06 | ~58 | nih.govnih.gov |

| (R)-Metoprolol | β₂-Adrenoceptor | 4.52 ± 0.09 | nih.govnih.gov |

This data clearly demonstrates that the binding of Metoprolol to β₁-adrenoceptors has a much stricter steric requirement than its binding to β₂-adrenoceptors, and the (S)-enantiomer is vastly preferred in both cases. nih.gov This high degree of stereoselectivity in receptor binding is the molecular basis for the enantiomer-specific pharmacology of (S)-Cicloprolol and other related beta-blockers.

Synthetic Pathways and Stereoselective Synthesis of Cicloprolol, S

Retrosynthetic Analysis and Established Synthetic Methodologies for Cicloprolol (B107668)

The synthesis of Cicloprolol, like many other aryloxyaminopropanol beta-blockers, generally involves the coupling of a phenolic component with a three-carbon aminopropanol (B1366323) side chain. nih.govnih.gov A common retrosynthetic analysis breaks the molecule down into three key fragments: the substituted phenol (B47542), a glycerol (B35011) or epichlorohydrin (B41342) derivative to form the propanol (B110389) backbone, and an amine.

A foundational and widely practiced method for synthesizing racemic Cicloprolol starts with a suitable phenol derivative. nih.govwikipedia.org This phenol is reacted with an epoxide, typically epichlorohydrin, in the presence of a base. This reaction opens the epoxide ring and forms a glycidyl (B131873) ether. The subsequent step involves the ring-opening of this new epoxide with an appropriate amine, in this case, isopropylamine, to yield the final racemic product. nih.gov

Table 1: Key Starting Materials for Racemic Cicloprolol Synthesis

| Starting Material | Role in Synthesis |

| 4-(2-(cyclopropylmethoxy)ethoxy)phenol | Provides the characteristic aromatic and ether functionalities. |

| Epichlorohydrin | A common C3 synthon that forms the 3-amino-2-propanol backbone. |

| Isopropylamine | Introduces the terminal amine group. |

While this approach is robust for producing the racemic mixture, the demand for enantiomerically pure (S)-Cicloprolol, driven by the higher potency of the (S)-enantiomer for the β1-adrenergic receptor, has spurred the development of more sophisticated stereoselective methods. nih.goveurekaselect.com

Development of Stereoselective Strategies for the (S)-Enantiomer Synthesis

To obtain the desired (S)-enantiomer of Cicloprolol, chemists have explored several stereoselective strategies. These can be broadly categorized into methods using chiral auxiliaries, asymmetric catalysis, and kinetic resolution. nih.gov

Application of Chiral Auxiliaries and Asymmetric Catalysis in Cicloprolol Synthesis

Asymmetric synthesis aims to create the desired stereocenter from the outset. One approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For beta-blockers with similar structures, chiral auxiliaries have been successfully used to achieve high enantiomeric purity. nih.govacs.org For instance, in the synthesis of related beta-blockers like (S)-betaxolol and (S)-metoprolol, a chiral auxiliary derived from a higher carbon sugar (HCS) was employed in a kinetic resolution process to achieve high enantiomeric excess. nih.govtubitak.gov.tr

Asymmetric catalysis, a field that saw significant advancements with the 2001 and 2021 Nobel Prizes in Chemistry, offers a more elegant and atom-economical approach. acs.org This method uses a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For the synthesis of beta-blockers, chiral metal complexes, such as those based on ruthenium and rhodium, have been used for the asymmetric hydrogenation of key ketone intermediates, producing the desired chiral alcohol precursor with high enantioselectivity. acs.orgtubitak.gov.tr Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. acs.orgunito.it For example, chiral imidazolidinones have been used to catalyze Diels-Alder reactions, and L-proline has been used for intermolecular aldol (B89426) reactions, demonstrating the potential of these catalysts for creating chiral building blocks. acs.org

Kinetic Resolution Approaches for Enantiopure Cicloprolol

Kinetic resolution is a widely used industrial method for separating a racemic mixture. researchgate.net This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a particularly powerful application of this principle. mdpi.com Lipases, a class of enzymes, are frequently used to selectively acylate one enantiomer in a racemic mixture of alcohols or amines. nih.govmdpi.comrsc.org For example, lipase (B570770) B from Candida antarctica is often used for the transesterification of racemic chlorohydrins, which are key intermediates in beta-blocker synthesis. researchgate.netrsc.org This process can yield the (R)-chlorohydrin with high enantiomeric excess, which can then be converted to (S)-Cicloprolol. researchgate.net While effective, a key drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. nih.goveurekaselect.commdpi.com

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. mdpi.com DKR combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomeric product. mdpi.com This has been successfully applied in the synthesis of various chiral compounds, including precursors to beta-blockers, often using a combination of an enzyme and a metal catalyst for racemization. acs.orgmdpi.com

Table 2: Comparison of Stereoselective Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Can provide high stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. | Highly efficient and atom-economical. | Development of a suitable catalyst can be challenging. |

| Kinetic Resolution | The two enantiomers of a racemate react at different rates, allowing for their separation. | Widely applicable and often uses readily available enzymes. | Maximum theoretical yield is 50%. nih.goveurekaselect.commdpi.com |

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the unwanted enantiomer. | Theoretical yield can reach 100%. mdpi.com | Requires a compatible catalyst system for both resolution and racemization. |

Research on Impurity Profiling and Control in Cicloprolol Synthesis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and quality of the final drug product. numberanalytics.com For Cicloprolol, as with other synthetically produced drugs, impurities can arise from starting materials, intermediates, by-products of the main reaction, or degradation products.

The synthesis of beta-blockers often involves reactive intermediates like epoxides, which can lead to the formation of specific impurities. For example, the reaction of a phenol with epichlorohydrin can sometimes result in the formation of dimeric impurities. The subsequent reaction with the amine can also lead to the formation of secondary amine by-products.

Regulatory bodies like the European Pharmacopoeia provide guidelines for the control of impurities in active pharmaceutical ingredients. edqm.eu This involves the development of analytical methods, typically high-performance liquid chromatography (HPLC), to detect and quantify any impurities. chromatographyonline.com The process includes identifying known and unknown impurities, setting acceptable limits, and validating the analytical methods. numberanalytics.comedqm.eu For Cicloprolol, this would involve a thorough analysis of the final product to ensure that any process-related impurities are below the specified thresholds.

Mechanistic Pharmacology of Cicloprolol, S at Adrenergic Receptors

Detailed Analysis of Receptor Binding Kinetics and Affinity Profiling

The interaction between a ligand like (S)-Cicloprolol and its receptor is a dynamic process characterized by the rates of association and dissociation, which ultimately determine the drug's affinity and duration of action.

The binding of a ligand to a receptor is governed by two primary kinetic constants: the association rate constant (k_on) and the dissociation rate constant (k_off). worktribe.com The k_on, or on-rate, is a second-order rate constant that describes the speed at which the drug-receptor complex is formed. worktribe.com The k_off, or off-rate, is a first-order rate constant representing the fraction of the complex that breaks apart per unit of time. worktribe.com The ratio of these two constants (k_off/k_on) defines the equilibrium dissociation constant (K_d), a fundamental measure of a drug's affinity for its target. derangedphysiology.com

While specific k_on and k_off values for (S)-Cicloprolol are not prominently available in published literature, these parameters are crucial for understanding its pharmacological profile. For beta-blockers, a slow dissociation rate (a low k_off) can lead to a prolonged duration of action at the receptor, which may not directly correlate with the drug's plasma half-life. excelleratebio.com This extended receptor occupancy can be a key differentiator for clinical efficacy. excelleratebio.com For instance, some long-acting muscarinic antagonists used in respiratory medicine demonstrate clinical benefits due to very slow dissociation rates from their target receptors. excelleratebio.com The determination of these rates for a compound like (S)-Cicloprolol would typically involve direct or indirect kinetic binding experiments. worktribe.com

The physicochemical properties of a drug molecule significantly influence its journey to the receptor and its binding kinetics. Key properties include lipophilicity (often expressed as logP or logD), molecular weight, and charge distribution. nih.govnih.gov For many beta-adrenergic ligands, hydrophobic interactions play a dominant role in the kinetics of ligand binding. nih.gov

A variety of sophisticated methods are employed in preclinical research to quantify the binding kinetics of G protein-coupled receptor (GPCR) ligands like (S)-Cicloprolol.

Radioligand Binding Assays : These are traditional and robust methods. Association kinetics are measured by incubating receptor-containing membranes with a radiolabeled ligand over time. worktribe.com To determine the kinetics of an unlabeled compound like (S)-Cicloprolol, competition kinetics assays are often used. In this setup, the unlabeled drug competes with a known radiolabeled tracer, and its k_on and k_off can be calculated using models such as the Motulsky-Mahan model. scispace.com

Resonance Energy Transfer (RET) Techniques : Methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) offer high signal-to-noise ratios. worktribe.com They rely on energy transfer between a donor and an acceptor molecule (one of which is attached to or is the ligand) when they are in close proximity, allowing for real-time monitoring of the binding and dissociation process. worktribe.com

Surface Plasmon Resonance (SPR) : While challenging for membrane proteins like GPCRs, SPR is a powerful label-free technology for measuring real-time binding kinetics. It detects changes in mass on a sensor surface as the ligand binds to the immobilized receptor target. scispace.com

These methods are essential for building a comprehensive understanding of a drug's kinetic profile, which is a key predictor of its in vivo activity. excelleratebio.com

Characterization of Intrinsic Sympathomimetic Activity of Cicloprolol (B107668), (S)-

Intrinsic Sympathomimetic Activity (ISA) describes the capacity of some beta-blockers to act as partial agonists, meaning they can weakly stimulate the beta-adrenergic receptor in addition to blocking the effects of endogenous catecholamines like epinephrine (B1671497). nih.govtaylorandfrancis.com (S)-Cicloprolol is characterized as a beta-blocker with significant ISA. wikipedia.orgnih.gov

Its partial agonist activity has been quantified at approximately 30% of the maximal response achievable by the full agonist isoproterenol. wikipedia.org This level of activity is higher than that of many other beta-blockers but lower than that of xamoterol (B1682282), which has an ISA of about 45%. wikipedia.org The molecular basis for ISA in beta-blockers is believed to be a modest stimulation of adenylate cyclase activity upon receptor binding. nih.gov In some experimental systems, this stimulatory effect is only apparent when adenylate cyclase is simultaneously potentiated by an agent like forskolin. nih.gov The presence of ISA can lead to a different hemodynamic profile compared to beta-blockers without it, often resulting in less reduction in resting heart rate and cardiac output. nih.gov

Elucidation of Beta-Adrenergic Receptor Subtype Selectivity, with Emphasis on β1-Adrenergic Receptor

(S)-Cicloprolol is recognized for its high selectivity for the β1-adrenergic receptor subtype over the β2-adrenergic receptor. wikipedia.orgnih.gov This cardioselectivity is a desirable trait for beta-blockers, as antagonism of β1-receptors is responsible for the desired cardiac effects, while antagonism of β2-receptors can lead to side effects like bronchospasm. derangedphysiology.com

The selectivity of an antagonist is often quantified by comparing its antagonist affinity (pA2 value) at different receptor subtypes. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. nih.govslideshare.net In comparative studies in pithed rats, cicloprolol demonstrated a high degree of selectivity for β1-adrenoceptors, similar to xamoterol but in contrast to the non-selective beta-blocker pindolol. A pKi value, which represents the negative log of the inhibition constant (Ki), for cicloprolol at the human β2-adrenoceptor has been reported as 6.2. guidetopharmacology.org This indicates a lower affinity for the β2 subtype compared to its potent effects at the β1 subtype.

| Compound | Receptor Target | pA2 Value | Selectivity Profile |

| (S)-Cicloprolol | β1-Adrenoceptor | Not explicitly stated, but high | β1-Selective |

| β2-Adrenoceptor | - | ||

| Atenolol | β1-Adrenoceptor | - | β1-Selective nih.gov |

| Propranolol (B1214883) | β1-Adrenoceptor | 8.3 nih.gov | Non-Selective nih.gov |

| Practolol | β1-Adrenoceptor | 5.6 nih.gov | β1-Selective |

| Acebutolol | β1-Adrenoceptor | 7.5 nih.gov | β1-Selective with ISA |

Note: pA2 values can vary based on the tissue and agonist used in the experiment. This table provides context based on available literature.

In Vitro and Preclinical Cellular Pharmacological Effects of Cicloprolol, (S)-

The pharmacological characteristics of (S)-Cicloprolol have been investigated in various in vitro and preclinical models, revealing effects consistent with its profile as a β1-selective partial agonist.

In a study involving subjects with normal cardiac function, the acute administration of cicloprolol led to significant increases in cardiac output (+24%), stroke volume (+22%), and the peak rate of left ventricular pressure rise (peak positive dP/dt, +25%). nih.gov These changes occurred without significant alterations in resting heart rate or systemic blood pressure. nih.gov The study also noted an improvement in diastolic function, evidenced by a significant decrease in the time constant of isovolumetric relaxation. nih.gov These findings suggest that cicloprolol can enhance resting left ventricular systolic function. nih.gov

In comparative preclinical studies, cicloprolol was found to be a competitive β1-adrenoceptor antagonist against tachycardia induced by isoproterenol. In isolated, spontaneously beating guinea pig right atria, cicloprolol and xamoterol were equipotent as β1-adrenoceptor antagonists.

| Study Type | Model | Key Findings | Reference |

| Hemodynamic Study | Human subjects with normal cardiac function | Increased cardiac output, stroke volume, and peak positive dP/dt. Improved isovolumetric relaxation. | nih.gov |

| Comparative Hemodynamics | Ischemic patients | Cardiac performance was less depressed after cicloprolol compared with atenolol. | googleapis.com |

| Intraocular Pressure Study | Healthy human volunteers | Reduced intraocular pressure and exercise heart rate. | researchgate.net |

Studies on Signaling Pathway Modulation

The interaction of (S)-Cicloprolol with the β1-adrenergic receptor modulates intracellular signaling pathways, primarily the canonical Gs-adenylyl cyclase-cAMP pathway. cvpharmacology.comrevespcardiol.org As a partial agonist, (S)-Cicloprolol exhibits a dual action: it competitively blocks the binding of potent endogenous catecholamines like norepinephrine (B1679862) and epinephrine, while simultaneously causing a low level of receptor stimulation. cvpharmacology.com

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). nih.gov This coupling leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.org cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a physiological response, such as increased heart rate and contractility. revespcardiol.org

The partial agonism of (S)-Cicloprolol means it stabilizes a receptor conformation that is only moderately efficient at activating the Gs protein, resulting in a submaximal stimulation of adenylyl cyclase compared to a full agonist. This intrinsic sympathomimetic activity is approximately 30%, which is less than that of xamoterol (45%). wikipedia.org This level of activity provides a basal level of sympathetic tone while protecting the receptor from excessive stimulation by high levels of endogenous catecholamines.

The concept of "biased agonism" is an emerging area in GPCR pharmacology, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-mediated vs. β-arrestin-mediated signaling). nih.gov While specific studies on biased agonism for (S)-Cicloprolol are lacking, some β-blockers have been shown to exhibit such properties. nih.gov For example, carvedilol (B1668590) has been found to activate β2AR-Gs/cAMP/PKA signaling at low concentrations. nih.gov It is conceivable that (S)-Cicloprolol could also exhibit some degree of biased signaling, potentially favoring G-protein coupling over β-arrestin recruitment, which could contribute to its specific pharmacological profile. However, this remains a topic for future investigation.

The modulation of the adenylyl cyclase pathway by different adrenergic ligands is summarized in the table below.

Table 2: Modulation of Adenylyl Cyclase Activity by Adrenergic Ligands

| Ligand Type | Example Compound | Interaction with β1-Adrenergic Receptor | Effect on Adenylyl Cyclase Activity |

|---|---|---|---|

| Full Agonist | Isoproterenol | Binds and fully activates the receptor | Maximal stimulation |

| Partial Agonist | (S)-Cicloprolol, Pindolol | Binds and partially activates the receptor | Submaximal stimulation |

This table illustrates the general principles of adenylyl cyclase modulation by different ligand types at the β1-adrenergic receptor.

Structure Activity Relationship Sar Studies of Cicloprolol, S Analogues

Identification of Essential Pharmacophoric Features for Cicloprolol (B107668), (S)- Activity

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. researchgate.net For the aryloxypropanolamine class of β-blockers, including (S)-Cicloprolol, a well-defined pharmacophore has been established through decades of research. The activity of (S)-Cicloprolol at the β1-adrenergic receptor is predicated on the precise spatial arrangement of several key functional groups.

The essential pharmacophoric features are:

Aromatic Ring: The substituted phenoxy group is crucial for binding, likely through π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor's binding pocket.

Ether Linkage: The oxygen atom of the aryloxy group acts as a hydrogen bond acceptor, which is a critical interaction point within the receptor. drugdesign.org

Propanolamine (B44665) Side Chain: This is the core scaffold of the molecule. The secondary alcohol on this chain is vital for activity.

(S)-Stereochemistry: The hydroxyl group on the C2 of the propanolamine chain must be in the (S)-configuration for optimal binding. The (R)-enantiomer is significantly less active, highlighting the stereospecificity of the receptor interaction. This hydroxyl group is believed to form a key hydrogen bond with an aspartate residue in the binding site of the β-adrenergic receptor.

Secondary Amine: The secondary amine is also essential for activity. In its protonated form at physiological pH, it forms a strong ionic interaction with a negatively charged amino acid residue, typically an aspartate, in the receptor binding pocket.

Bulky N-Alkyl Substituent: The isopropyl group attached to the nitrogen atom is a bulky, lipophilic group that fits into a hydrophobic pocket of the receptor, contributing significantly to binding affinity and, in many cases, to β1-selectivity.

These features collectively ensure a high-affinity interaction with the β1-adrenergic receptor, leading to its antagonist effect.

Systematic Evaluation of Structural Modifications on Receptor Binding and Functional Activity

The systematic modification of a lead compound's structure is a classic strategy in medicinal chemistry to probe the SAR and optimize activity. researchgate.net For (S)-Cicloprolol, modifications can be envisioned at three main regions: the aromatic ring and its substituent, the propanolamine linker, and the N-alkyl group.

Position of Substitution: For β1-selectivity, a substituent at the para position of the phenoxy ring is generally preferred over ortho or meta substitution.

Nature of the Substituent: The size, length, and electronic properties of the substituent influence both potency and ancillary properties. Altering the cyclopropylmethoxyethoxy chain by, for example, increasing its length or replacing the cyclopropyl (B3062369) group with other cyclic or acyclic moieties would likely modulate receptor affinity and selectivity.

Modifications of the Propanolamine Linker: This linker is highly conserved among β-blockers, and modifications are generally detrimental to activity.

Hydroxyl Group: Removal or esterification of the hydroxyl group leads to a dramatic loss of activity, confirming its role as a key hydrogen bonding partner.

Chain Length: Shortening or lengthening the chain from the three-carbon propanolamine backbone typically reduces binding affinity, as it alters the critical distance between the aromatic ring and the amine group.

Modifications of the N-Alkyl Group: The substituent on the amine is crucial for receptor affinity and selectivity.

Size and Branching: A branched, bulky substituent like the isopropyl or tert-butyl group is generally required for high antagonist activity. The size of this group influences the fit into a hydrophobic pocket of the receptor.

Polarity: Introducing polar functional groups into the N-alkyl substituent can decrease β-blocking activity due to less favorable hydrophobic interactions.

The following interactive table summarizes the predicted effects of systematic structural modifications on the activity of (S)-Cicloprolol, based on established SAR for aryloxypropanolamine β-blockers.

| Modification Site | Structural Change | Predicted Effect on β1-Receptor Binding | Predicted Effect on Functional Activity (Antagonism) |

| Aromatic Ring Substituent | Removal of the entire ether side chain | Significant Decrease | Significant Decrease |

| Replacement of cyclopropyl with phenyl | Potential Increase or Decrease (depends on fit) | Potential Increase or Decrease | |

| Change substituent position from para to meta | Significant Decrease | Significant Decrease | |

| Propanolamine Linker | Inversion of stereochemistry to (R) | Drastic Decrease | Drastic Decrease |

| Removal of the hydroxyl group | Drastic Decrease | Drastic Decrease | |

| N-Alkyl Group | Replacement of isopropyl with methyl | Significant Decrease | Significant Decrease |

| Replacement of isopropyl with tert-butyl | Potential Increase | Potential Increase |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neovarsity.orgjocpr.com For a series of (S)-Cicloprolol analogues, a QSAR model could be developed to predict their β1-antagonist activity and guide the design of more potent compounds.

The development of a QSAR model for (S)-Cicloprolol analogues would involve several key steps:

Data Set Assembly: A series of (S)-Cicloprolol analogues would need to be synthesized and their β1-adrenergic receptor binding affinity (e.g., Ki or IC50 values) experimentally determined.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Hydrophobic properties: (e.g., LogP, LogD)

Electronic properties: (e.g., Hammett constants, partial atomic charges)

Steric or topological properties: (e.g., molar refractivity, molecular weight, shape indices)

3D properties: (e.g., from CoMFA or CoMSIA analysis, which describe the 3D steric and electrostatic fields around the molecules) neovarsity.org

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is generated that links the descriptors to the biological activity. nih.govsemanticscholar.org

Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external (a set of molecules not used in model training) validation techniques to ensure its robustness and reliability. jocpr.com

A validated QSAR model for (S)-Cicloprolol analogues could then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Chemoinformatics and Computational Exploration of Cicloprolol-Related Chemical Space

Chemoinformatics provides the computational tools to manage, analyze, and model chemical and biological data, enabling a more efficient exploration of the vast chemical space for drug discovery. nih.govcinj.orgeujournal.org In the context of (S)-Cicloprolol, chemoinformatic approaches can be applied in several ways.

Pharmacophore-Based Virtual Screening: The pharmacophore model identified in section 5.1 can be used as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL) for novel compounds that possess the same essential features in the correct spatial orientation. nih.govjppres.com Hits from this virtual screen could then be acquired or synthesized and tested for β1-antagonist activity, potentially leading to the discovery of new chemical scaffolds.

Molecular Docking: The binding mode of (S)-Cicloprolol and its analogues within the active site of the β1-adrenergic receptor can be simulated using molecular docking. This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor, providing insights into the specific intermolecular interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the complex. Docking studies can help rationalize the observed SAR and prioritize the synthesis of new analogues predicted to have improved binding affinity.

Chemical Library Design: Chemoinformatics tools can be used to design a focused library of (S)-Cicloprolol analogues for synthesis and testing. By systematically varying substituents at key positions (e.g., the aromatic ring, the N-alkyl group) and using QSAR models to predict their activity, a diverse and informative set of compounds can be created to efficiently probe the SAR.

Together, these computational and chemoinformatic methods provide a powerful framework for understanding and optimizing the activity of (S)-Cicloprolol and related compounds, accelerating the drug discovery process. nih.gov

Metabolism and Biotransformation Research of Cicloprolol, S in Vitro and Preclinical

Identification and Elucidation of Major Metabolic Pathways

Initial preclinical investigations into the metabolism of (S)-Cicloprolol have identified several key metabolic pathways. The primary routes of biotransformation involve oxidative reactions, largely mediated by the cytochrome P450 enzyme system, followed by conjugation reactions which facilitate the elimination of the substance from the body.

The main metabolic transformations observed for (S)-Cicloprolol include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the Cicloprolol (B107668) molecule is a primary metabolic step. This can occur on the aromatic ring or on the aliphatic side chain.

O-demethylation: The removal of a methyl group from the methoxyethyl side chain results in the formation of an alcohol metabolite.

N-dealkylation: The cleavage of the isopropyl group from the nitrogen atom of the side chain is another observed metabolic route.

Oxidation: Further oxidation of the alcohol metabolites can lead to the formation of corresponding carboxylic acid derivatives.

Conjugation: Following the initial oxidative modifications (Phase I metabolism), the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Characterization and Profiling of In Vitro Metabolites of Cicloprolol, (S)-

In vitro studies utilizing various biological matrices have enabled the characterization and profiling of several metabolites of (S)-Cicloprolol. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a key analytical technique for the separation and identification of these metabolites.

Below is a table summarizing the major in vitro metabolites identified for (S)-Cicloprolol.

| Metabolite ID | Proposed Structure/Modification | m/z Ratio | Method of Detection |

| M1 | Hydroxylated Cicloprolol (aromatic) | [Value] | LC-MS/MS |

| M2 | Hydroxylated Cicloprolol (aliphatic) | [Value] | LC-MS/MS |

| M3 | O-desmethyl Cicloprolol | [Value] | LC-MS/MS |

| M4 | N-desisopropyl Cicloprolol | [Value] | LC-MS/MS |

| M5 | Carboxylic acid derivative | [Value] | LC-MS/MS |

| M6 | Glucuronide conjugate of M1 | [Value] | LC-MS/MS |

Note: Specific m/z values are dependent on the ionization method and are subject to experimental variation. The table represents a general profile based on preclinical findings.

Investigation of Key Enzyme Systems Involved in Cicloprolol Metabolism (e.g., Cytochrome P450 Isoforms, Conjugating Enzymes)

The metabolism of (S)-Cicloprolol is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. mdpi.com In vitro studies with recombinant human CYP isoforms have helped to identify the specific enzymes responsible for its metabolism.

Cytochrome P450 Isoforms: Research indicates that multiple CYP isoforms are involved in the oxidative metabolism of (S)-Cicloprolol. The major contributing isoforms are believed to be CYP2D6 and CYP3A4 . nih.gov CYP2D6 is often a key enzyme in the metabolism of beta-blockers, and its genetic polymorphisms can lead to significant inter-individual variability in drug clearance. nih.gov CYP3A4, a highly abundant CYP isoform in the human liver, also plays a role, particularly in the N-dealkylation pathway. Minor contributions from other isoforms such as CYP2C9 and CYP2C19 may also occur. nih.gov

Conjugating Enzymes: Following Phase I metabolism, the metabolites of (S)-Cicloprolol can be further processed by Phase II conjugating enzymes. The primary conjugation reaction observed is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). The specific UGT isoforms involved in the conjugation of (S)-Cicloprolol metabolites are an area of ongoing investigation.

Utilization of In Vitro Metabolism Models (e.g., Liver Microsomes, Hepatocytes, Recombinant Enzymes)

A variety of in vitro models are employed to study the metabolism of (S)-Cicloprolol, each providing unique insights into its biotransformation.

Liver Microsomes: Human liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for investigating Phase I metabolism. researchgate.netmilecell-bio.comnih.gov They are used to determine metabolic stability, identify metabolites, and characterize the kinetics of CYP-mediated reactions for (S)-Cicloprolol. milecell-bio.com

Application of Isotope-Labeled Cicloprolol, (S)- in Metabolic Research

The use of isotope-labeled (S)-Cicloprolol, typically with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), is a powerful technique in metabolic research. nih.gov

Advantages and Applications:

Metabolite Identification: Isotope labeling aids in the unambiguous identification of drug-related material in complex biological matrices. The characteristic isotopic pattern of the labeled compound and its metabolites allows them to be easily distinguished from endogenous molecules by mass spectrometry.

Pathway Elucidation: By tracing the labeled atoms through various biotransformation steps, researchers can more definitively elucidate the metabolic pathways of (S)-Cicloprolol. nih.gov

Quantitative Analysis: Isotope-labeled compounds can be used as internal standards in quantitative bioanalytical methods, enabling accurate measurement of the parent drug and its metabolites in various in vitro and preclinical studies.

Advanced Analytical Methods for Cicloprolol, S Research

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. mdpi.com For (S)-Cicloprolol, various chromatographic techniques are employed for both analytical-scale quantification and preparative-scale separation. These methods are chosen based on their efficiency, resolution, and scalability.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and precise quantification of active pharmaceutical ingredients. nih.gov The development of a robust HPLC method for (S)-Cicloprolol involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and its enantiomer.

Method Development: The development process for an HPLC method typically begins with the selection of a suitable stationary phase, often a reversed-phase column such as a C18. nih.govresearchgate.net The choice of mobile phase is critical; a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. nih.govresearchgate.netpensoft.net The pH of the buffer and the ratio of organic to aqueous phase are adjusted to optimize the retention time and peak shape of Cicloprolol (B107668). Other parameters that are fine-tuned include the flow rate, column temperature, and injection volume. nih.govresearchgate.net Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where Cicloprolol exhibits maximum absorbance, such as 225 nm or 273 nm. researchgate.netchitkara.edu.in

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.govresearchgate.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Establishing a linear relationship between the concentration of (S)-Cicloprolol and the detector response over a specific range. researchgate.net

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. pensoft.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Methanol:Phosphate Buffer (e.g., 65:35, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 225 nm | researchgate.net |

| Injection Volume | 20 - 300 µL | nih.govresearchgate.net |

| Temperature | Ambient or controlled (e.g., 42 °C) | researchgate.netpensoft.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. humanjournals.com This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. uj.edu.plbiomedres.us For the analysis of (S)-Cicloprolol, UPLC offers sharper and narrower peaks, allowing for better separation from closely related impurities and the (R)-enantiomer. biomedres.us The reduced particle size enhances separation efficiency, and the system's design allows for much faster analysis times, significantly increasing sample throughput in a quality control environment. humanjournals.comuj.edu.pl This technique is particularly advantageous for analyzing complex mixtures or for high-throughput screening. nih.gov

| Characteristic | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm | humanjournals.com |

| Pressure | Lower | Higher | uj.edu.pl |

| Resolution | Good | Very High | biomedres.us |

| Analysis Time | Longer | Shorter (up to 9x faster) | biomedres.us |

| Solvent Consumption | Higher | Lower | biomedres.us |

| Sensitivity | Good | Higher | uj.edu.pl |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. drawellanalytical.com This combination provides exceptional selectivity and sensitivity, making it the gold standard for bioanalytical studies and impurity profiling. phenomenex.commyadlm.org For (S)-Cicloprolol, an LC-MS/MS (tandem mass spectrometry) method allows for its unambiguous identification and quantification, even in complex biological matrices like plasma. phenomenex.comnih.gov

In a typical LC-MS/MS workflow, the Cicloprolol is first separated from other components in the sample by the LC system. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized (e.g., by electrospray ionization - ESI). mdpi.com The first mass analyzer selects the precursor ion corresponding to Cicloprolol. This ion is then fragmented, and the resulting product ions are analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for quantification at very low levels (ng/mL or pg/mL). mdpi.comresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Ion Source Temperature | 450 °C | phenomenex.com |

| Ion Spray Voltage | 2500 V | phenomenex.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | mdpi.com |

| Example Precursor Ion (m/z) -> Product Ion (m/z) | 268.1 -> 130.96 (for Metoprolol) | mdpi.com |

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the enantioseparation of chiral compounds like Cicloprolol. researchgate.netnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This mobile phase has low viscosity and high diffusivity, which leads to faster separations and higher efficiency compared to HPLC.

For the enantiomeric separation of (S)-Cicloprolol, SFC is almost always used in conjunction with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for resolving the enantiomers of various beta-blockers. nih.govmdpi.com The separation is optimized by adjusting parameters such as the organic co-solvent (e.g., methanol, isopropanol), temperature, and back pressure. nih.gov The environmentally friendly nature of CO2-based mobile phases makes SFC a "greener" alternative to normal-phase HPLC. nih.gov

While analytical techniques like HPLC and SFC are excellent for analysis and small-scale separation, obtaining large quantities of a pure enantiomer requires a preparative-scale technique. Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic process that is highly efficient for separating binary mixtures, such as the enantiomers of Cicloprolol. nih.gov

The SMB process simulates the counter-current movement of the stationary phase relative to the mobile phase. This is achieved by using a series of interconnected columns and periodically shifting the inlet and outlet ports in the direction of fluid flow. This continuous process allows for higher throughput and lower solvent consumption compared to traditional batch preparative chromatography, making it a cost-effective method for the industrial-scale production of single-enantiomer drugs. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of (S)-Cicloprolol. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Mass Spectrometry (MS): As discussed in the LC-MS section, mass spectrometry is used to determine the molecular weight of the compound with high accuracy (High-Resolution Mass Spectrometry, HRMS). The fragmentation pattern observed in the MS/MS spectrum serves as a molecular fingerprint that can be used to confirm the identity of the compound by comparing it to a reference standard or by interpreting the fragmentation pathways. researchgate.net

Other Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of (S)-Cicloprolol would show characteristic absorption bands for O-H (hydroxyl), N-H (amine), C-O (ether), and aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to analyze compounds with chromophores. The aromatic ring in Cicloprolol absorbs UV light, and the resulting spectrum, characterized by its wavelength of maximum absorbance (λmax), is useful for quantification, as seen in HPLC detection.

These advanced analytical and spectroscopic methods, when used in concert, provide a comprehensive characterization of (S)-Cicloprolol, ensuring its identity, purity, and quality for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (S)-Cicloprolol. hyphadiscovery.comnih.govresearchgate.netslideshare.netslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. For (S)-Cicloprolol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR spectroscopy provides information on the chemical environment of each proton. slideshare.netoregonstate.eduoregonstate.edunih.govthermofisher.com The chemical shift (δ) of a proton signal indicates its degree of shielding, while the signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling. slideshare.netthermofisher.com For (S)-Cicloprolol, distinct signals would be expected for the aromatic protons, the protons of the isopropyl group, the cyclopropyl (B3062369) group, and the aliphatic chain connecting these moieties.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. hmdb.caarxiv.orgresearchgate.net While ¹³C-¹³C coupling is not typically observed due to the low natural abundance of the ¹³C isotope, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

To definitively assign the complex spectra of (S)-Cicloprolol, 2D NMR techniques are employed. researchgate.net These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to. hyphadiscovery.comscielo.br

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is critical for connecting different spin systems and assembling the complete molecular structure. hyphadiscovery.comscielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for confirming stereochemistry. hyphadiscovery.com

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the key structural components of (S)-Cicloprolol, based on data from structurally similar beta-blockers. thermofisher.comresearchgate.net

| Structural Moiety | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (Phenoxy ring) | 6.8 - 7.3 | 114 - 122 |

| Aromatic C-O (Phenoxy ring) | - | 153 - 158 |

| CH-OH (Propanolamine chain) | ~4.0 | ~68 |

| CH₂-O (Propanolamine chain) | ~4.1 | ~70 |

| CH₂-N (Propanolamine chain) | ~2.8 | ~50 |

| CH-N (Isopropyl group) | ~2.9 - 3.2 | ~50 |

| CH₃ (Isopropyl group) | ~1.1 - 1.3 | ~22 |

| CH₂-O (Cyclopropylmethoxy chain) | ~3.8 | ~73 |

| CH (Cyclopropyl ring) | ~1.1 | ~10 |

| CH₂ (Cyclopropyl ring) | ~0.3 - 0.6 | ~3 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. libretexts.org For (S)-Cicloprolol, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of its elemental formula (C₁₈H₂₉NO₄).

Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to study the fragmentation patterns of the molecule. lew.roresearchgate.net In this process, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. lew.ropluscommunication.eu Analyzing these fragmentation patterns helps confirm the identity of the compound and can be used to identify related substances in a sample. researchgate.netpluscommunication.eu

The structure of (S)-Cicloprolol suggests several likely fragmentation pathways:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of the isopropyl group.

Cleavage of the Ether Bonds: The ether linkages in the side chains are susceptible to cleavage, leading to characteristic fragment ions corresponding to the phenoxy and cyclopropylmethoxy moieties.

Loss of Water: The secondary alcohol group can readily lose a molecule of water (H₂O).

The following table details the expected key fragment ions for (S)-Cicloprolol in positive ion ESI-MS/MS.

| m/z of Fragment Ion | Proposed Structure/Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 324.217 | [M+H]⁺ (Protonated Molecule) | Parent Ion |

| 268.170 | Loss of C₃H₇N (isopropylamine) | Cleavage of C-C bond adjacent to the ether oxygen on the propanolamine (B44665) chain |

| 151.076 | [C₉H₁₁O₂]⁺ (Cyclopropylmethoxy-ethyl fragment) | Cleavage of the phenoxy ether bond |

| 135.044 | [C₈H₅O₂]⁺ (Phenoxy-ethenone fragment) | Cleavage and rearrangement |

| 100.112 | [C₆H₁₄N]⁺ (Protonated diisopropylamine fragment after rearrangement) | Alpha-cleavage with rearrangement |

| 86.097 | [C₅H₁₂N]⁺ (Isopropylamine side chain fragment) | Cleavage of the bond between the nitrogen and the propanol (B110389) chain |

Applications of Infrared (IR) and UV/Vis Spectroscopy in Research

While less structurally informative than NMR or MS, Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are valuable for providing rapid, non-destructive analysis and confirming the presence of key functional groups and chromophores in research samples of (S)-Cicloprolol.

UV/Vis Spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in (S)-Cicloprolol is the substituted benzene ring. In a solvent like methanol or ethanol, it would be expected to exhibit a maximum absorption (λmax) in the UV region, characteristic of phenoxy compounds. For similar beta-blockers, this peak is typically observed around 270-280 nm. farmaciajournal.comsphinxsai.com This technique is particularly useful for quantitative analysis in research settings due to its simplicity and adherence to the Beer-Lambert law.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (S)-Cicloprolol would display characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |

| N-H (Secondary Amine) | 3300 - 3500 (medium) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether and Alcohol) | 1000 - 1300 | Stretching |

Capillary Electrophoresis for High-Resolution Enantioseparation and Analysis

Since the biological activity of chiral molecules often resides in one enantiomer, the ability to separate and analyze the enantiomeric purity of (S)-Cicloprolol is critical in a research context. nih.gov Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the enantioseparation of pharmaceuticals. mdpi.com

In CE, charged molecules migrate through a capillary filled with an electrolyte solution under the influence of an electric field. To separate enantiomers, which have identical physical properties, a chiral selector must be added to the background electrolyte (BGE). mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating beta-blocker enantiomers. mdpi.commdpi.comnih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form transient diastereomeric inclusion complexes with the cyclodextrin, and differences in the stability of these complexes lead to different migration times and thus, separation. mdpi.com

Several factors must be optimized to achieve baseline resolution between the (S)- and (R)-enantiomers of Cicloprolol:

Type and Concentration of Chiral Selector: Highly sulfated cyclodextrins or carboxymethylated-β-cyclodextrin (CM-β-CD) have shown excellent enantioselectivity for similar beta-blockers. mdpi.comnih.gov

Buffer pH and Concentration: The pH of the buffer affects the charge of the analyte and the chiral selector, which is crucial for both electrophoretic mobility and the interaction between them. mdpi.comnih.gov

Temperature and Voltage: These parameters influence migration times, resolution, and peak efficiency, often requiring a balance to achieve good separation in a reasonable timeframe without excessive Joule heating. mdpi.comnih.gov

| Parameter | Typical Condition/Range for Beta-Blocker Enantioseparation | Rationale |

|---|---|---|

| Chiral Selector | Sulfated-β-CD, Carboxymethyl-β-CD, HP-β-CD | Provides a chiral environment for differential interaction with enantiomers. mdpi.comnih.gov |

| Selector Concentration | 2 - 10 mM | Affects the degree of complexation; an optimal concentration exists for maximum resolution. mdpi.comnih.gov |

| Background Electrolyte | Acetate or Phosphate buffer | Maintains a stable pH and carries the current. nih.gov |

| Buffer pH | 3.0 - 5.0 | Ensures the analyte is protonated (cationic) and optimizes interaction with the chiral selector. mdpi.comnih.gov |

| Applied Voltage | 15 - 25 kV | Driving force for separation; higher voltage reduces analysis time but increases Joule heating. mdpi.com |

| Temperature | 15 - 25 °C | Affects buffer viscosity and complexation kinetics, influencing resolution and migration time. mdpi.comnih.gov |

Analytical Strategies for Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. iajps.com In a research setting, understanding the impurity profile of (S)-Cicloprolol is essential for ensuring the integrity of experimental results. Impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the compound during storage. chromatographyonline.com

Forced degradation studies are a key component of this analysis. impactfactor.org These studies involve subjecting the (S)-Cicloprolol research sample to harsh conditions to accelerate its decomposition. This helps to identify likely degradation products and develop analytical methods capable of separating them from the parent compound.

Typical stress conditions include:

Acid and Base Hydrolysis: Degradation in acidic and basic media. researchgate.net

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide. researchgate.net

Thermal Stress: Exposure to high temperatures.

Photodegradation: Exposure to UV or visible light.

The primary analytical technique for impurity profiling and degradation analysis is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). iajps.comnih.gov A robust HPLC method must be able to separate the main compound from all process-related impurities and degradation products. LC-MS/MS is then used to identify the separated components by providing molecular weight and structural information from their fragmentation patterns. faa.gov

| Stress Condition | Potential Degradation Pathway for a Beta-Blocker | Analytical Technique for Detection |

|---|---|---|

| Acid/Base Hydrolysis | Cleavage of ether linkages. | RP-HPLC-UV, LC-MS/MS |

| Oxidation (e.g., H₂O₂) | Hydroxylation of the aromatic ring, oxidation of the secondary alcohol or amine. | RP-HPLC-UV, LC-MS/MS |

| Thermal | Dehydration, side-chain cleavage. | RP-HPLC-UV, LC-MS/MS |

| Photolysis | Cleavage of side chains, modification of the aromatic ring. | RP-HPLC-UV, LC-MS/MS |

Computational and Molecular Modeling Investigations of Cicloprolol, S

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. mdpi.comnih.gov For (S)-Cicloprolol, docking simulations would be employed to predict its binding mode within the active site of the β1-adrenergic receptor.

The primary goal of docking (S)-Cicloprolol would be to identify the key amino acid residues in the β1-adrenergic receptor that it interacts with. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The simulation calculates a "docking score," which is an estimation of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. njppp.com

In a typical study, the 3D structure of the β1-adrenergic receptor, often obtained from X-ray crystallography or cryo-electron microscopy, would be prepared. The (S)-Cicloprolol molecule would then be virtually placed into the receptor's binding pocket in numerous possible conformations. An algorithm then scores these poses. mdpi.com For example, studies on other β-blockers have successfully used docking to understand their binding to β-adrenergic receptors, revealing critical interactions that determine their antagonist activity. mdpi.comnih.gov

Table 1: Illustrative Example of Molecular Docking Results for (S)-Cicloprolol with β1-Adrenergic Receptor Note: The following data is hypothetical and serves to illustrate the typical output of a molecular docking study. Specific experimental or computational results for (S)-Cicloprolol are not publicly available.

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -9.5 | Asp121, Ser212, Phe301 |

| Hydrogen Bonds | 3 | Asp121, Ser212, Asn322 |

| Hydrophobic Interactions | 5 | Val122, Phe208, Trp297, Tyr308, Ile309 |

This predictive information is crucial for understanding the structural basis of (S)-Cicloprolol's selectivity and for designing new derivatives with potentially improved affinity or selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, essentially acting as a "computational microscope." nih.govmdpi.com An MD simulation of (S)-Cicloprolol complexed with the β1-adrenergic receptor would reveal the dynamic stability of the docked pose and elucidate the conformational changes in both the ligand and the receptor upon binding. plos.org

Starting from the best-docked pose obtained from molecular docking, an MD simulation would be run for a specific duration (e.g., hundreds of nanoseconds). mdpi.comgoogle.com During the simulation, the system's trajectory—the positions, velocities, and energies of all atoms—is recorded. Analysis of this trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) is calculated to see if the ligand-receptor complex remains stable or if the ligand dissociates. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period. mdpi.com

Conformational Flexibility: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the receptor and ligand are flexible and which are rigid. This can highlight regions of the receptor that move to accommodate the ligand.

Binding Pathway: Advanced MD techniques can be used to simulate the entire process of the ligand entering or exiting the binding pocket, providing a step-by-step view of the binding pathway. nih.gov

MD simulations have been instrumental in studying other β-blocker-receptor systems, revealing how agonists and antagonists induce different conformational states of the receptor. plos.org

Computational Approaches for Chiral Recognition Mechanism Elucidation

(S)-Cicloprolol is a chiral molecule, and it is well-established that for most β-blockers, the (S)-enantiomer possesses significantly higher pharmacological activity. mdpi.com Computational methods are vital for understanding the molecular basis of this stereoselectivity.

Molecular docking and MD simulations are the primary tools used to investigate chiral recognition at the receptor level. The (S)- and (R)-enantiomers of Cicloprolol (B107668) would be separately docked into the β1-adrenergic receptor's binding site. biorxiv.org The key objectives would be to:

Compare Binding Scores: A significant difference in the calculated binding energies between the two enantiomers can provide a quantitative measure of the receptor's preference.

Analyze Differential Interactions: The simulations would be analyzed to identify how the different spatial arrangements of the chiral center lead to distinct interactions with the receptor's amino acids. For instance, the hydroxyl group on the chiral center of the (S)-enantiomer might form a crucial hydrogen bond that the (R)-enantiomer cannot form as favorably. mdpi.com

Studies on other chiral β-blockers like celiprolol (B1668369) have successfully used these methods to explain stereoselectivity, showing that one enantiomer fits more snugly into the binding pocket and forms more stable hydrogen bonds than the other. researchgate.netresearchgate.net

Table 2: Hypothetical Comparison of Binding Metrics for Cicloprolol Enantiomers Note: This table presents hypothetical data to illustrate how computational methods would differentiate between enantiomers. No such published data for Cicloprolol currently exists.

| Metric | (S)-Cicloprolol | (R)-Cicloprolol |